Cas no 4970-61-0 (5-Amino-1,3,4-oxadiazole-2-carboxylic acid)

5-Amino-1,3,4-oxadiazole-2-carboxylic acid structure
4970-61-0 structure
Product name:5-Amino-1,3,4-oxadiazole-2-carboxylic acid
CAS No:4970-61-0
MF:C3H3N3O3
MW:129.074219942093
CID:1075066
PubChem ID:23423461

5-Amino-1,3,4-oxadiazole-2-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-1,3,4-oxadiazole-2-carboxylic acid
    • 1,3,4-Oxadiazole-2-carboxylic acid, 5-amino-
    • AKOS006338518
    • D74010
    • CS-0079011
    • 4970-61-0
    • 5-amino-1,3,4-oxadiazole-2-carboxylicacid
    • MFCD19203574
    • DTXSID70633905
    • EN300-140089
    • DB-095119
    • MDL: MFCD19203574
    • Inchi: InChI=1S/C3H3N3O3/c4-3-6-5-1(9-3)2(7)8/h(H2,4,6)(H,7,8)
    • InChI Key: CDCSNJVXRRSDFF-UHFFFAOYSA-N
    • SMILES: C1(=NNC(=N)O1)C(=O)O

Computed Properties

  • Exact Mass: 129.01744097g/mol
  • Monoisotopic Mass: 129.01744097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 1
  • Complexity: 128
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 102Ų
  • XLogP3: -0.7

5-Amino-1,3,4-oxadiazole-2-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-140089-1.0g
5-amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0
1g
$0.0 2023-06-06
Enamine
EN300-140089-2.5g
5-amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0
2.5g
$1454.0 2023-02-15
Alichem
A449038583-1g
5-Amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0 95%
1g
$440.36 2023-09-01
Enamine
EN300-140089-0.5g
5-amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0
0.5g
$713.0 2023-02-15
Enamine
EN300-140089-1000mg
5-amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0
1000mg
$743.0 2023-09-30
Enamine
EN300-140089-2500mg
5-amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0
2500mg
$1454.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1149651-2.5g
5-Amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0 95+%
2.5g
¥31406.00 2024-05-11
Enamine
EN300-140089-100mg
5-amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0
100mg
$653.0 2023-09-30
Enamine
EN300-140089-250mg
5-amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0
250mg
$683.0 2023-09-30
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1149651-500mg
5-Amino-1,3,4-oxadiazole-2-carboxylic acid
4970-61-0 95+%
500mg
¥17962.00 2024-05-11

5-Amino-1,3,4-oxadiazole-2-carboxylic acid Related Literature

  • 1. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids
    Renato Noto,Maurizio Ciofalo,Francesco Buccheri,Giuseppe Werber,Domenico Spinelli J. Chem. Soc. Perkin Trans. 2 1991 349
  • 2. Studies on decarboxylation reactions. Part 4. Kinetic study of the decarboxylation of some N-alkyl- or N-phenyl-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acids
    Renato Noto,Francesco Buccheri,Giovanni Consiglio,Domenico Spinelli J. Chem. Soc. Perkin Trans. 2 1980 1627
  • 3. Kinetic study of the decarboxylation of 5-amino-1,3,4-oxadiazole-2-carboxylic acid to 2-amino-1,3,4-oxadiazole in water as a function of proton activity
    Domenico Spinelli,Renato Noto,Giovanni Consiglio,Giuseppe Werber,Francesco Buccheri J. Chem. Soc. Perkin Trans. 2 1977 639
  • 4. Index of authors, 1977

Additional information on 5-Amino-1,3,4-oxadiazole-2-carboxylic acid

5-Amino-1,3,4-oxadiazole-2-carboxylic Acid (CAS 4970-61-0): A Versatile Heterocyclic Building Block for Modern Chemistry

The 5-Amino-1,3,4-oxadiazole-2-carboxylic acid (CAS 4970-61-0) represents a fascinating heterocyclic compound that has gained significant attention in pharmaceutical and materials science research. As a derivative of the 1,3,4-oxadiazole scaffold, this molecule combines the unique electronic properties of the oxadiazole ring with the functional versatility of both amino and carboxylic acid groups. Recent studies highlight its growing importance as a pharmacophore in drug discovery and as a ligand precursor in coordination chemistry.

Chemically, 5-Amino-1,3,4-oxadiazole-2-carboxylic acid exhibits remarkable stability under physiological conditions while maintaining sufficient reactivity for further derivatization. The compound's zwitterionic nature at neutral pH contributes to its excellent solubility in polar solvents, making it particularly valuable for aqueous-phase reactions. Researchers frequently employ this molecule as a building block for more complex heterocyclic systems, especially in the development of bioactive compounds targeting various enzymes and receptors.

In pharmaceutical applications, the 5-amino-1,3,4-oxadiazole core has demonstrated promising results in several therapeutic areas. Recent publications indicate its potential in designing antimicrobial agents, with particular efficacy against resistant bacterial strains. The carboxylic acid moiety allows for easy conjugation with other pharmacologically active fragments, enabling the creation of hybrid molecules with improved pharmacokinetic properties. This feature aligns well with current trends in fragment-based drug discovery and combinatorial chemistry approaches.

The material science community has also recognized the value of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid in developing novel coordination polymers and metal-organic frameworks (MOFs). Its ability to act as a multidentate ligand makes it particularly useful for constructing porous materials with potential applications in gas storage, separation technologies, and catalysis. Recent breakthroughs in green chemistry have further highlighted the compound's role in sustainable material synthesis.

Synthetic accessibility remains one of the key advantages of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid. Most industrial-scale preparations involve cyclization reactions of appropriate hydrazide precursors, followed by careful purification to obtain pharmaceutical-grade material. The development of continuous flow chemistry methods has significantly improved the efficiency and safety of these synthetic routes, addressing growing concerns about process intensification in chemical manufacturing.

From a commercial perspective, the demand for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid has steadily increased, particularly from contract research organizations and academic institutions engaged in medicinal chemistry programs. Suppliers typically offer the compound in various purity grades, with HPLC-grade material commanding premium prices for sensitive biological applications. The global market shows particular strength in North America and Europe, driven by robust pharmaceutical R&D activities in these regions.

Quality control of 5-Amino-1,3,4-oxadiazole-2-carboxylic acid typically involves a combination of spectroscopic techniques (NMR, IR, MS) and chromatographic methods (HPLC, TLC). Recent advances in analytical chemistry have enabled more precise characterization of potential impurities, which is crucial for meeting stringent regulatory requirements in drug development. The compound's stability profile allows for long-term storage under appropriate conditions, though most manufacturers recommend protection from moisture and extreme temperatures.

Emerging research directions for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid include its potential in bioconjugation chemistry and proteolysis-targeting chimera (PROTAC) design. The molecule's ability to participate in click chemistry reactions makes it particularly valuable for these cutting-edge applications. Additionally, its electronic properties are being explored for developing novel organic semiconductors and electroluminescent materials, opening possibilities in optoelectronic device applications.

Environmental and safety considerations for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid are generally favorable compared to many other heterocyclic compounds. The molecule shows relatively low toxicity in standard assays and good biodegradability, aligning with principles of green chemistry. However, proper laboratory handling procedures should always be followed, including the use of personal protective equipment when working with powdered forms of the compound.

Looking ahead, the scientific community anticipates continued growth in applications for 5-Amino-1,3,4-oxadiazole-2-carboxylic acid, particularly as researchers develop more sophisticated methods for its functionalization and incorporation into complex molecular architectures. The compound's unique combination of stability, reactivity, and structural features ensures its ongoing relevance across multiple disciplines of chemistry and materials science.

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